
Toceranib-d8
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Overview
Description
Toceranib-d8 is a deuterium-labeled derivative of Toceranib, an orally active receptor tyrosine kinase inhibitor. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Toceranib. Toceranib itself is known for its antitumor and antiangiogenic activities, particularly in the treatment of canine mast cell tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Toceranib-d8 involves the incorporation of deuterium atoms into the molecular structure of Toceranib. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterium-labeled compound. The production methods are optimized for efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Toceranib-d8, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within this compound to their reduced forms.
Substitution: Substitution reactions can occur, where specific atoms or groups within the molecule are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives of this compound .
Scientific Research Applications
Toceranib-d8 is widely used in scientific research for various applications, including:
Chemistry: Studying the pharmacokinetics and metabolic profiles of Toceranib by tracking the deuterium-labeled compound.
Biology: Investigating the biological effects of this compound on cellular processes and pathways.
Medicine: Exploring the potential therapeutic applications of this compound in treating various cancers and other diseases.
Industry: Developing new formulations and delivery systems for this compound to enhance its efficacy and safety
Mechanism of Action
Toceranib-d8 exerts its effects by inhibiting multiple receptor tyrosine kinases, including platelet-derived growth factor receptors, vascular endothelial growth factor receptors, and KIT. These kinases play crucial roles in cell proliferation, survival, and angiogenesis. By inhibiting these targets, this compound can reduce tumor growth and angiogenesis, leading to its antitumor effects .
Comparison with Similar Compounds
Similar Compounds
Sunitinib: Another receptor tyrosine kinase inhibitor with similar mechanisms of action.
Imatinib: A tyrosine kinase inhibitor used in the treatment of certain cancers.
Sorafenib: A multi-kinase inhibitor with antitumor and antiangiogenic properties.
Uniqueness of Toceranib-d8
This compound is unique due to its deuterium labeling, which allows for more precise tracking and analysis in pharmacokinetic and metabolic studies. This labeling can provide valuable insights into the drug’s behavior in biological systems, making it a valuable tool in scientific research .
Biological Activity
Toceranib-d8, a deuterated form of toceranib phosphate (Palladia®), is a multitargeted receptor tyrosine kinase (RTK) inhibitor primarily used in veterinary medicine for the treatment of various malignancies in dogs. This article delves into its biological activity, highlighting its mechanisms, efficacy in clinical cases, and comparative studies.
Toceranib functions as a competitive inhibitor of ATP, blocking the phosphorylation of several RTKs crucial for tumor growth and angiogenesis. The key targets include:
- c-Kit : A receptor involved in cell proliferation and survival, particularly in mast cell tumors.
- PDGFR (Platelet-Derived Growth Factor Receptor) : Plays a role in cell growth and division.
- VEGFR (Vascular Endothelial Growth Factor Receptor) : Involved in angiogenesis.
Toceranib exhibits potent inhibitory activity with Ki values of approximately 5 nM for PDGFR and 6 nM for VEGFR, demonstrating its effectiveness in curbing tumor progression through multiple pathways .
Summary of Clinical Findings
Toceranib has been evaluated in various studies focusing on its effectiveness against different tumor types in dogs. A retrospective analysis indicated that toceranib provided clinical benefit (CB) in 74% of dogs treated for solid tumors, including:
Tumor Type | Total Cases | Complete Response (CR) | Partial Response (PR) | Stable Disease (SD) |
---|---|---|---|---|
Anal Sac Adenocarcinoma | 32 | 0 | 8 | 20 |
Metastatic Osteosarcoma | 23 | 0 | 1 | 10 |
Thyroid Carcinoma | 15 | 4 | 8 | 3 |
Head and Neck Carcinomas | 8 | 1 | 5 | 2 |
Nasal Carcinomas | 7 | 1 | 4 | 2 |
This data underscores the potential of toceranib as a viable treatment option across various malignancies .
Case Studies
- Mast Cell Tumors : In a controlled study involving dogs with non-resectable Grade II and III mast cell tumors, toceranib demonstrated a response rate of 37.2% compared to 7.9% in the placebo group, indicating significant therapeutic efficacy .
- Adjuvant Chemotherapy : A case report described an 11-year-old dog with combined hepatocellular-cholangiocarcinoma treated with toceranib at a dosage of 3.1 mg/kg , resulting in a partial response and no critical adverse effects over a follow-up period exceeding 23 months .
- Gastrointestinal Stromal Tumor : A female English Springer Spaniel with extensive metastatic disease exhibited complete response after treatment with toceranib phosphate, despite lacking common c-Kit mutations .
Comparative Studies
In comparative studies assessing the efficacy of toceranib against other chemotherapeutic agents, it was found that:
- Toceranib outperformed gemcitabine and carboplatin in vitro, demonstrating superior cancer cell-killing effects.
- In combination therapies, such as with piroxicam or lomustine, toceranib showed promising results, suggesting it may enhance the overall therapeutic outcome when used alongside traditional chemotherapeutics .
Q & A
Basic Research Questions
Q. How should researchers formulate a focused research question for studying Toceranib-d8’s mechanism of action?
- Methodological Guidance : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population/Problem, Intervention, Comparison, Outcome) to structure the question. For example:
- Feasibility : Ensure access to deuterated analogs and validated assays.
- Novelty : Identify gaps in literature (e.g., limited data on this compound’s off-target kinase effects).
- Ethics : Address animal/model welfare in pharmacokinetic (PK) studies.
- Relevance : Align with therapeutic goals (e.g., oncology applications). Validate the question through iterative literature reviews and pilot studies .
Q. What are the key considerations for designing reproducible experiments with this compound?
- Methodological Guidance :
- Protocol Standardization : Document synthesis steps (e.g., deuteration sites, purity thresholds >98%) and analytical methods (HPLC, mass spectrometry) to ensure batch consistency.
- Controls : Include positive/negative controls (e.g., non-deuterated Toceranib) to isolate isotopic effects.
- Replication : Use triplicate experiments and blinded analysis to minimize bias. Reference established protocols from journals like the Beilstein Journal of Organic Chemistry for reproducibility benchmarks .
Q. How can researchers ensure data integrity when analyzing this compound’s pharmacokinetic (PK) parameters?
- Methodological Guidance :
- Data Logging : Use standardized tables (e.g., time-concentration matrices) with units (ng/mL, half-life) and metadata (model species, dosing regimens) .
- Statistical Preprocessing : Apply outlier detection (e.g., Grubbs’ test) and normality checks before parametric tests.
- Transparency : Publish raw datasets and code (e.g., R/Python scripts) in repositories like Dryad for peer validation .
Advanced Research Questions
Q. What strategies can resolve contradictory findings in this compound studies across different experimental models?
- Methodological Guidance :
- Systematic Review : Map discrepancies (e.g., variable IC50 values in cell vs. murine models) using PRISMA guidelines.
- Confounding Analysis : Evaluate factors like metabolic stability differences (deuterium kinetic isotope effects) or assay sensitivity .
- Meta-Analysis : Pool data from multiple studies using random-effects models to quantify heterogeneity .
Q. How should researchers optimize statistical approaches for this compound dose-response studies?
- Methodological Guidance :
- Model Selection : Use nonlinear regression (e.g., four-parameter logistic curves) to estimate EC50/IC50.
- Power Analysis : Calculate sample sizes a priori to detect ≥20% effect sizes (α=0.05, power=0.8).
- Validation : Compare results against published benchmarks (e.g., Toceranib’s non-deuterated form) to contextualize isotopic impacts .
Q. What methodologies enhance the rigor of this compound’s in vitro-to-in vivo extrapolation (IVIVE)?
- Methodological Guidance :
- Physiologically Based PK (PBPK) Modeling : Incorporate deuterium’s molecular weight and lipophilicity into compartmental models.
- Interspecies Scaling : Adjust clearance rates using allometric principles (e.g., murine-to-human).
- Validation : Cross-check predictions with in vivo plasma concentration-time profiles .
Q. How can researchers address challenges in characterizing this compound’s metabolite profile?
- Methodological Guidance :
- High-Resolution MS : Use LC-HRMS to distinguish deuterated metabolites from endogenous compounds.
- Isotopic Clustering : Apply software tools (e.g., XCMS Online) to group isotopic peaks and reduce false positives.
- Synthesis of Reference Standards : Prepare deuterated metabolites for spectral matching .
Q. Data Management & Reporting
Q. What are best practices for documenting and sharing this compound research data?
- Methodological Guidance :
- FAIR Principles : Ensure data are Findable (DOIs), Accessible (open repositories), Interoperable (standardized formats like .mzML), and Reusable (metadata templates).
- Supplementary Materials : Deposit synthetic protocols, spectral data, and dose-response curves in journals’ supplementary sections or institutional repositories .
Q. How should researchers handle null or inconclusive results in this compound studies?
- Methodological Guidance :
- Pre-Registration : Share hypotheses and methods on platforms like Open Science Framework to mitigate publication bias.
- Sensitivity Analysis : Test alternative hypotheses (e.g., deuterium’s impact on target binding kinetics) to refine conclusions.
- Transparent Reporting : Use CONSORT or ARRIVE guidelines for preclinical studies to detail limitations .
Properties
CAS No. |
1795134-78-9 |
---|---|
Molecular Formula |
C22H25FN4O2 |
Molecular Weight |
404.515 |
IUPAC Name |
5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)ethyl]-1H-pyrrole-3-carboxamide |
InChI |
InChI=1S/C22H25FN4O2/c1-13-19(12-17-16-11-15(23)5-6-18(16)26-21(17)28)25-14(2)20(13)22(29)24-7-10-27-8-3-4-9-27/h5-6,11-12,25H,3-4,7-10H2,1-2H3,(H,24,29)(H,26,28)/b17-12-/i3D2,4D2,8D2,9D2 |
InChI Key |
SRSGVKWWVXWSJT-XOHOATKISA-N |
SMILES |
CC1=C(NC(=C1C(=O)NCCN2CCCC2)C)C=C3C4=C(C=CC(=C4)F)NC3=O |
Synonyms |
5-[(Z)-(5-Fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(1-pyrrolidinyl-d8)ethyl]-1H-pyrrole-3-carboxamide; 5-(5-Fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid (2-(Pyrrolidin-1-yl-d |
Origin of Product |
United States |
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